Product packaging for Difelikefalin (trifluoroacetate salt)(Cat. No.:)

Difelikefalin (trifluoroacetate salt)

Cat. No.: B10823153
M. Wt: 793.9 g/mol
InChI Key: DNTIYNDNHLWSLZ-KGURMGBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Kappa Opioid Receptor Agonist Research

The concept of distinct opioid receptors emerged from extensive pharmacological research, leading to the characterization of the mu (μ), delta (δ), and kappa (κ) opioid receptors. frontiersin.org The kappa-opioid receptor (KOR) was named after the prototypical ligand ketocyclazocine (B1261024) and was initially explored for developing analgesics with a reduced potential for addiction compared to mu-opioid receptor (MOR) agonists like morphine. mdpi.comfrontiersin.org The endogenous ligands for the KOR are dynorphins, which play a role in pain, mood, and addiction. drugbank.commdpi.com

Early research into KOR agonists for pain relief was promising due to their analgesic effects and lower risk of respiratory depression and abuse potential compared to MOR agonists. nih.govresearchgate.net However, the development of centrally acting KOR agonists was significantly hampered by dose-limiting side effects. These adverse effects, mediated by KOR activation in the central nervous system (CNS), include dysphoria, hallucinations, and sedation, which limited their therapeutic potential. mdpi.comfrontiersin.orgnih.gov This led to a shift in research focus towards understanding the distinct physiological roles of central versus peripheral KORs.

Overview of Difelikefalin's Significance in Receptor Pharmacology

Difelikefalin (B1670546) (trifluoroacetate salt) is a synthetic peptide that functions as a highly selective agonist for the kappa-opioid receptor. patsnap.com Its significance in receptor pharmacology lies in its peripheral restriction, meaning it acts primarily on KORs outside of the central nervous system. patsnap.com This selectivity is a key feature, as it allows for the therapeutic benefits of KOR activation without the adverse CNS effects associated with earlier KOR agonists. tandfonline.com

Difelikefalin has a much greater affinity for KORs than for mu or delta opioid receptors. tandfonline.com Its proposed mechanism of action involves the activation of KORs on peripheral sensory neurons and immune cells. tandfonline.com This activation leads to the modulation of itch signals and a reduction in the release of pro-inflammatory mediators, which are thought to be important in conditions like chronic kidney disease-associated pruritus. patsnap.compatsnap.com As a peripherally selective KOR agonist, difelikefalin has become an important research tool for understanding the role of peripheral KORs in various physiological and pathological processes. patsnap.com Its development and study have advanced the field of opioid pharmacology by demonstrating the feasibility and clinical potential of targeting peripheral opioid receptors to achieve therapeutic effects with an improved safety profile. nih.govtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H54F3N7O8 B10823153 Difelikefalin (trifluoroacetate salt)

Properties

Molecular Formula

C38H54F3N7O8

Molecular Weight

793.9 g/mol

IUPAC Name

4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C36H53N7O6.C2HF3O2/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25;3-2(4,5)1(6)7/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49);(H,6,7)/t27-,28-,29-,30-;/m1./s1

InChI Key

DNTIYNDNHLWSLZ-KGURMGBCSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preclinical Pharmacological Characterization of Difelikefalin

In Vitro Receptor Binding and Functional Assays

The in vitro characterization of difelikefalin (B1670546) has been crucial in establishing its high affinity and selectivity for the kappa opioid receptor and its functional consequences at the cellular level.

Kappa Opioid Receptor Agonism and Affinity Profile

Difelikefalin demonstrates potent agonism and high-affinity binding to the kappa opioid receptor. In vitro studies have determined its binding affinity (Ki) for the human KOR to be 0.32 nM. researchgate.net This high affinity underscores the compound's potent interaction with its primary therapeutic target.

Selectivity Profile Against Other Opioid Receptors (Mu and Delta)

A key feature of difelikefalin's pharmacological profile is its remarkable selectivity for the kappa opioid receptor over the mu (μ) and delta (δ) opioid receptors. This selectivity is critical for avoiding the centrally-mediated side effects associated with mu opioid receptor agonists, such as respiratory depression and euphoria. Preclinical data indicate that the binding affinities (Ki) for both the human mu and delta opioid receptors are greater than 10,000 nM. researchgate.net This demonstrates a selectivity of over 30,000-fold for the kappa opioid receptor compared to the mu and delta subtypes. nih.gov

Receptor SubtypeBinding Affinity (Ki)
Kappa Opioid Receptor (KOR)0.32 nM
Mu Opioid Receptor (MOR)>10,000 nM
Delta Opioid Receptor (DOR)>10,000 nM

Cellular Signaling Pathway Modulation (e.g., cAMP Inhibition)

As a G-protein coupled receptor (GPCR) agonist, difelikefalin's binding to the kappa opioid receptor initiates intracellular signaling cascades. nih.gov One of the primary signaling pathways modulated by KOR activation is the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov In functional assays, difelikefalin has been shown to be a full agonist at the human kappa opioid receptor with an EC50 of 0.16 nM, indicating its high potency in activating this signaling pathway. fda.gov This modulation of cAMP levels is a key mechanism through which kappa opioid receptor agonists are thought to exert their cellular effects.

Functional AssayParameterValue
Human KOR ActivationEC500.16 nM

In Vivo Pharmacodynamic Studies in Animal Models

Preclinical in vivo studies in various animal models have been instrumental in demonstrating the peripheral action of difelikefalin and elucidating its anti-pruritic mechanisms.

Evaluation of Peripheral Kappa Opioid Receptor Activation

Difelikefalin is designed to be peripherally restricted, limiting its ability to cross the blood-brain barrier. researchgate.net In vivo studies have confirmed that its pharmacological effects are primarily mediated by the activation of peripheral kappa opioid receptors located on sensory neurons and immune cells. juniperpublishers.comresearchgate.net For instance, in a rat model, the diuretic effects of difelikefalin were shown to be mediated by central KOR pathways, while its effects on electrolyte reabsorption were mediated through peripheral KOR pathways. juniperpublishers.com This highlights the compound's ability to engage peripheral receptors. The activation of these peripheral KORs is believed to inhibit the transmission of itch signals from the periphery to the central nervous system. researchgate.net

Anti-pruritic Mechanisms and Preclinical Models

The anti-pruritic activity of difelikefalin has been demonstrated in various preclinical models of itch. In a mouse model, difelikefalin significantly inhibited scratching behavior induced by the pruritogens compound 48/80 or 5'-guanidinonaltrindole (B10772374) (5'-GNTI). researchgate.net The effective dose for 50% inhibition (ED50) in this model was determined to be 0.08 mg/kg when administered intravenously. researchgate.net This anti-pruritic effect is thought to be mediated through the activation of kappa opioid receptors on peripheral sensory neurons, which in turn modulates the transmission of itch signals. researchgate.net Furthermore, by acting on KORs on immune cells, difelikefalin can also reduce the release of pro-inflammatory mediators that contribute to the sensation of itch. researchgate.net

Animal ModelPruritogenEndpointResult (ED50)
MouseCompound 48/80 or 5'-GNTIInhibition of Scratching Behavior0.08 mg/kg (i.v.)

Anti-inflammatory Mechanisms and Preclinical Models

Difelikefalin's mechanism of action extends beyond analgesia and antipruritic effects to include notable anti-inflammatory properties. nih.gov This is primarily attributed to its function as a selective KOR agonist. nih.gov KORs are present on various immune cells, including monocytes and T lymphocytes. nih.gov The activation of these receptors on immune cells is believed to modulate the inflammatory response by decreasing the release of pro-inflammatory chemicals. nih.govbioduro.com

Preclinical studies have demonstrated that difelikefalin can suppress the release of pro-inflammatory cytokines. nih.gov In human monocyte-derived macrophages, difelikefalin showed an ability to inhibit cytokine release. nih.gov Furthermore, in a mouse model, it suppressed the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) that were induced by lipopolysaccharide administration. nih.gov In a rat model of acute kidney injury induced by renal ischemia-reperfusion, difelikefalin demonstrated an anti-inflammatory effect by suppressing all 13 elevated serum cytokines. evotec.com This broad cytokine suppression was more pronounced compared to other KOR agonists like U-50488H, which showed only moderate efficacy, and nalfurafine (B1239173) hydrochloride, which had little inhibitory effect. evotec.com These findings suggest that the anti-inflammatory action of KOR agonists can vary and that difelikefalin is particularly effective in this regard. nih.govevotec.com The proposed mechanism for this effect involves the regulation of inflammatory signaling pathways, potentially through the PI3K/Akt signaling pathway. nih.gov

Investigation of Renal and Cardiovascular Responses

The effects of difelikefalin on renal and cardiovascular systems have been investigated in preclinical models. In a rat model of acute kidney injury (AKI) induced by renal ischemia-reperfusion, difelikefalin exhibited renoprotective effects. nih.govevotec.com Treatment with difelikefalin led to improvements in key markers of renal function, including reduced blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) (SCr) levels, and increased creatinine clearance (CCr). evotec.com Histopathological examination also revealed that difelikefalin mitigated renal tubular damage. evotec.com These renoprotective effects are thought to be linked to its anti-inflammatory properties, as inflammation is a key contributor to the structural and functional damage in AKI. nih.gov

Interestingly, while difelikefalin is designed to be peripherally restricted, some studies suggest it may influence renal function through a central pathway. Preliminary studies in rats showed that intravenous administration of difelikefalin led to a marked increase in urine output (diuresis) and a decrease in urinary sodium and potassium excretion. drugbank.com This diuretic effect is classically considered a centrally mediated response for KOR agonists. drugbank.com

Regarding cardiovascular responses, preclinical studies have not indicated significant adverse effects. In a study where rats were administered difelikefalin intravenously, no significant changes in mean arterial pressure or heart rate were recorded. drugbank.com However, it is important to note that one study in a rat AKI model was not designed to assess cardiovascular parameters in detail.

Central Versus Peripheral Receptor Pathway Mediation

A key feature of difelikefalin is its design as a peripherally restricted KOR agonist, intended to minimize central nervous system (CNS) side effects commonly associated with other opioids. nih.govnih.govnih.gov Its unique structure, a hydrophilic peptide composed of all D-amino acids, limits its ability to cross the blood-brain barrier. nih.govnih.gov This peripheral selectivity is a cornerstone of its development, aiming to provide therapeutic benefits without the risk of centrally mediated adverse effects like respiratory depression and euphoria. nih.govnih.gov

Preclinical evidence largely supports the peripheral restriction of difelikefalin. nih.gov The activation of KORs on peripheral sensory neurons is believed to inhibit the transmission of pain and itch signals to the CNS. bioduro.comnih.gov Additionally, its action on KORs on immune cells contributes to its anti-inflammatory effects without direct CNS involvement. bioduro.comnih.gov

However, some preclinical findings present a more nuanced picture. As mentioned, the diuretic effect observed in rats following intravenous difelikefalin administration appears to be mediated through a central KOR pathway. drugbank.com In these studies, central administration of a KOR antagonist significantly reduced the diuretic response to intravenous difelikefalin. drugbank.com Conversely, the sodium and potassium retaining effects of difelikefalin were mediated by peripheral KORs. drugbank.com These findings suggest that while difelikefalin is predominantly peripherally acting, it may have some centrally mediated effects under certain conditions.

Preclinical Pharmacokinetic and Disposition Studies

The pharmacokinetic profile of difelikefalin has been characterized in several preclinical and clinical studies, shedding light on its absorption, distribution, metabolism, and excretion.

Membrane Permeability and Blood-Brain Barrier Restriction Evaluation

The molecular design of difelikefalin as a small, hydrophilic D-amino acid peptide is intended to limit its permeability across biological membranes, particularly the blood-brain barrier (BBB). nih.gov Preclinical studies have consistently demonstrated that due to its physicochemical properties, difelikefalin has poor penetration of the BBB. nih.gov This restricted CNS access is a key factor in its favorable safety profile, as it is not expected to produce undesirable CNS effects such as dysphoria and hallucinations that are associated with centrally acting KOR agonists. nih.gov The limited membrane permeability by passive diffusion is a direct result of its chemical structure. nih.gov While specific in vitro permeability assay data, such as from Caco-2 cell models, are not detailed in the provided search results, the consensus from preclinical observations is that difelikefalin is effectively excluded from the brain.

Metabolic Stability and Drug-Enzyme Interaction Assessments (e.g., CYP Enzymes)

In vitro studies using human hepatic microsomes and hepatocytes have been crucial in understanding the metabolic fate of difelikefalin. These studies have shown that difelikefalin is not metabolized by the major cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, CYP2C8, CYP2C9, CYP2D6, or CYP3A. nih.govnih.gov This indicates a low potential for drug-drug interactions mediated by these common metabolic pathways. nih.gov The compound undergoes minimal hepatic metabolism. nih.gov A human mass balance study confirmed these in vitro findings, showing that parent [14C]difelikefalin was the most abundant analyte in systemic circulation, accounting for over 99% of the total exposure. nih.govnih.gov Metabolite profiles in both plasma, urine, and feces suggested minimal metabolism of the parent compound. nih.gov This high metabolic stability means the drug is largely excreted unchanged. nih.gov

Excretion Pathways Analysis

The elimination of difelikefalin from the body has been clarified through a human mass balance study using radiolabeled [14C]difelikefalin. The primary route of excretion is dependent on renal function. nih.govnih.gov

In healthy individuals with normal renal function, the majority of the administered dose (80.5%) was recovered in the urine, with a smaller portion (11.3%) found in the feces. nih.govnih.gov This indicates that in a healthy state, renal excretion is the predominant pathway. researchgate.net

In contrast, for subjects on hemodialysis, the primary route of elimination shifted. A significant portion of the dose was recovered in the feces (58.8%), with another substantial amount (19.5%) cleared through dialysate during hemodialysis. nih.govnih.gov For hemodialysis patients who retained some residual kidney function, a smaller percentage (11.2%) was excreted in the urine. nih.govnih.gov These findings highlight that while renal excretion is the main pathway in healthy individuals, alternative routes, primarily fecal excretion and clearance via dialysis, become more important in patients with impaired kidney function. nih.govnih.gov

Table 1: Summary of Preclinical Pharmacokinetic Properties of Difelikefalin

Parameter Finding Source
Blood-Brain Barrier Permeability Low; peripherally restricted due to hydrophilic peptide structure. nih.govnih.gov
Metabolism Not metabolized by major CYP450 enzymes (CYP1A2, CYP2C19, CYP2C8, CYP2C9, CYP2D6, CYP3A). Minimal hepatic metabolism. nih.govnih.govnih.gov
Primary Excretion Route (Healthy) Renal (80.5% in urine). nih.govnih.gov
Primary Excretion Route (Hemodialysis) Fecal (58.8%) and Dialysate (19.5%). nih.govnih.gov

Assessment of Dependence and Reinforcement Potential in Preclinical Models

Despite the non-interpretability of the core abuse liability studies, other preclinical data provide some insight into the compound's central nervous system (CNS) effects. In a general behavior test in rats, difelikefalin led to dose-dependent reductions in both locomotion and muscle coordination. fda.gov Similarly, in rotorod studies, which assess motor coordination, difelikefalin dose-dependently caused a loss of grip strength in mice and rats. fda.gov These effects suggest that while difelikefalin has limited CNS penetration, it is not devoid of central activity. fda.gov

The chemical structure of difelikefalin, a tetrapeptide composed of non-natural D-amino acids, was intentionally selected based on preclinical findings that such molecules can exhibit high potency and selectivity for kappa-opioid receptors (KORs) with minimal detectable penetration into the CNS. nih.gov Difelikefalin does not have an affinity for other opioid receptors, such as the mu-opioid receptor, which is primarily associated with the rewarding and dependence-producing effects of commonly abused opioids. nih.gov

While specific data from formal dependence and reinforcement studies are unavailable due to their "uninterpretable" nature, observations from general behavioral and toxicology studies in animals offer some relevant findings.

Table 1: General Behavioral Observations of Difelikefalin in Rats

ObservationEffective DosesIneffective Doses
Decreased locomotion and muscle coordination1.0, 3.0, and 10 mg/kg0.1 and 0.3 mg/kg
Loss of grip strength on rotorod1.0, 3.0, and 10 mg/kg0.1 and 0.3 mg/kg
Data sourced from FDA regulatory documents. fda.gov

In single-dose and repeat-dose toxicology studies in rats, difelikefalin was administered at doses ranging from 0.25 to 50 mg/kg/day for periods of 28 days up to 26 weeks. fda.gov In monkeys, doses ranged from 0.06 to 1 mg/kg/day in 13- and 39-week studies, and up to 4 mg/kg/day in a 4-week study. fda.gov Behavioral effects observed in these studies were consistent with those seen in the Irwin test, with resolution of these effects occurring between 3 to 7 days after administration began, suggesting the development of tolerance to these specific effects. fda.gov Transient observations also included weight loss, decreased body weight gain, and reduced food and water consumption. fda.gov

Synthetic Chemistry and Process Development for Difelikefalin Trifluoroacetate Salt

Methodologies for Peptide Synthesis

The synthesis of Difelikefalin (B1670546), a pentapeptide, can be accomplished through established peptide synthesis methodologies. newdrugapprovals.orgchemicalbook.com

Solid-Phase Peptide Synthesis Strategies and Optimization (e.g., Fmoc Strategy)

Solid-phase peptide synthesis (SPPS) is a cornerstone in the production of peptides like Difelikefalin. newdrugapprovals.orgresearchgate.net The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a widely adopted method in SPPS due to its mild deprotection conditions, which are compatible with a variety of sensitive amino acid side chains. nih.govmdpi.comuci.edu

The synthesis typically begins with the selection of a suitable solid support, such as a Rink amide resin, especially if the desired C-terminus is an amide. researchgate.netmdpi.comuci.edu The first amino acid is loaded onto this resin. The process then involves iterative cycles of two key steps:

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed, commonly using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edu

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine on the resin-bound peptide. uci.edu

This cycle is repeated until the desired peptide sequence is assembled. uci.edu For Difelikefalin, this would involve the sequential addition of the constituent D-amino acids. nih.govnewdrugapprovals.org

A patent describes the synthesis of a protected peptide bound to a resin with a 90.4% yield. The peptide was subsequently cleaved from the resin using a trifluoroacetic acid (TFA)/water mixture, which also served to remove the Boc protecting groups. newdrugapprovals.org

Amino Acid Derivatization, Coupling, and Deprotection Reactions

The synthesis of Difelikefalin involves the use of derivatized amino acids to protect reactive side chains and the terminal ends during the coupling process. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt), are employed to facilitate the formation of peptide bonds. chemicalbook.com

One synthetic route describes the coupling of piperidine amino acid to a protected D-lysine analog using EDCI/HOBt, yielding a protected dipeptide. chemicalbook.com Subsequent steps involve the removal of protecting groups, such as the benzyloxycarbonyl (Cbz) group, often through hydrogenation, to allow for the addition of the next amino acid in the sequence. chemicalbook.com The process continues with sequential coupling and deprotection steps to build the tripeptide, tetrapeptide, and finally the full pentapeptide. chemicalbook.com A final global deprotection step, for instance using hydrochloric acid in isopropanol, removes all remaining protecting groups to yield the final peptide. chemicalbook.com

Purification and Characterization Techniques in Chemical Synthesis

Following synthesis, the crude peptide must undergo rigorous purification and characterization to ensure its identity, purity, and quality.

Chromatographic Separation Methodologies (e.g., Preparative HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a critical technique for the purification of synthetic peptides like Difelikefalin. newdrugapprovals.orgyoutube.com This method separates the target peptide from impurities based on differences in their physicochemical properties as they interact with the stationary phase of the chromatography column and are carried by the mobile phase. youtube.com

For Difelikefalin, a common approach is reversed-phase HPLC (RP-HPLC) using a C18 column. newdrugapprovals.org The crude peptide is dissolved in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water, and loaded onto the column. A gradient of an organic solvent, like acetonitrile (B52724) (ACN), in the mobile phase is then used to elute the components. newdrugapprovals.org Fractions are collected and analyzed for purity, and those meeting the required specification (e.g., >95% or >97% purity) are pooled. newdrugapprovals.org The purified peptide can then be isolated by lyophilization (freeze-drying) to obtain a stable, powdered form. newdrugapprovals.org

Advanced Spectroscopic and Spectrometric Characterization of Synthetic Intermediates and Final Product (e.g., MS, NMR, IR, UV)

A suite of advanced analytical techniques is employed to confirm the structure and purity of the synthesized Difelikefalin and its intermediates.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the peptide and its fragments, confirming the correct amino acid sequence. veeprho.comeventscribe.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, providing both separation and mass analysis. eventscribe.net For Difelikefalin, electrospray ionization in positive ion mode can be used to monitor the ion transition at m/z 680.7→295.1. eventscribe.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are instrumental in elucidating the detailed molecular structure of the peptide. nih.gov These techniques provide information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for the confirmation of the amino acid residues and their connectivity. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the amide bonds characteristic of peptides. nih.govnih.gov

Ultraviolet (UV) Spectroscopy: UV spectroscopy can be used for the detection and quantification of the peptide during chromatographic separation. nih.gov

These techniques, often used in combination, provide a comprehensive characterization of the synthetic product, ensuring it meets the required structural and purity standards. nih.govnih.gov

Impurity Profiling and Quality Control Strategies

The manufacturing and storage of Difelikefalin can lead to the formation of impurities, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. veeprho.com Regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA) have strict guidelines for impurity control. veeprho.com

Common types of impurities include:

Related Substances: These are byproducts formed during the synthesis of Difelikefalin. veeprho.com

Degradation Products: These can form over time due to exposure to environmental factors like heat, light, or moisture. veeprho.com

Residual Solvents: Trace amounts of solvents used in the manufacturing process may remain in the final product. veeprho.com

Analytical techniques such as HPLC and LC-MS are crucial for detecting and quantifying these impurities. veeprho.com The development and validation of robust analytical methods are essential for quality control (QC) throughout the manufacturing process. veeprho.com This includes method validation for parameters like linearity, precision, accuracy, and specificity. eventscribe.net Reference standards for known impurities are also vital for accurate quantification and are used in various stages of drug development and quality control. veeprho.comsynzeal.com

Identification, Synthesis, and Characterization of Related Substances

During the synthesis and storage of Difelikefalin, various related substances, including impurities and degradation products, can arise. veeprho.com Regulatory authorities mandate strict control over these substances to ensure the drug's quality and efficacy. veeprho.com The synthesis of Difelikefalin, a complex pentapeptide, can generate byproducts from incomplete reactions or side reactions. veeprho.com

The manufacturing process for Difelikefalin often employs solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. tdcommons.orgmsnlabs.com This process involves the sequential coupling of protected amino acids to a solid support resin. tdcommons.orgnewdrugapprovals.org For instance, the synthesis can start by anchoring an initial protected amino acid, such as Boc-4-amino-l-Fmoc-(piperidine)-4-carboxylic acid, to a 2-Chlorotrityl chloride resin. newdrugapprovals.org The peptide chain is then elongated by sequentially deprotecting the Fmoc group (e.g., with piperidine) and coupling the next Fmoc-protected D-amino acid (Fmoc-D-Lys(Boc)-OH, Fmoc-D-Leu-OH, Fmoc-D-Phe-OH) using coupling agents like PyBOP, HOBt, and DIC. tdcommons.orgnewdrugapprovals.org

Alternatively, a solution-phase synthesis has been described, which also involves sequential coupling of protected amino acid derivatives. chemicalbook.com This method couples a piperidine amino acid raw material with a protected D-lysine analog using EDCI/HOBt coupling conditions. chemicalbook.com Subsequent steps involve deprotection and coupling with protected D-Leu and D-Phe to build the peptide chain. chemicalbook.com

After assembly, the peptide is cleaved from the resin, often using a reagent mixture containing trifluoroacetic acid (TFA), which can also serve to form the trifluoroacetate (B77799) salt. newdrugapprovals.orgnewdrugapprovals.org A common cleavage cocktail includes TFA, triisopropylsilane (B1312306) (TIS), and water. newdrugapprovals.org

The crude peptide is then purified, typically by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). msnlabs.comnewdrugapprovals.org Fractions meeting the required purity (e.g., >95% or >99%) are pooled and lyophilized to yield the final product. newdrugapprovals.org

A significant number of process-related and degradation impurities have been identified, synthesized, and characterized to ensure the development of high-quality Difelikefalin. msnlabs.com These include truncated sequences, deletion sequences, and products of side reactions such as diacetylation. msnlabs.compharmaffiliates.com

Below is a table of identified related substances and impurities.

Impurity NameMolecular FormulaMolecular Weight (g/mol)NotesReference
Difelikefalin Acid ImpurityC36H53N7O6679.90Process-related impurity. veeprho.comsynzeal.com
Difelikefalin Dimer Impurity 1Not AvailableNot AvailableProcess-related impurity. veeprho.com
Difelikefalin Dimer Impurity 2Not AvailableNot AvailableProcess-related impurity. veeprho.com
4-Acetamido-1-(acetyl-D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic AcidC40H57N7O8763.94Diacetylated impurity. pharmaffiliates.com
1-(Acetyl-D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)-4-aminopiperidine-4-carboxylic AcidC38H55N7O7721.90Acetylated impurity. pharmaffiliates.com
1-(D-Phenylalanyl-D-leucyl-D-lysyl)-4-aminopiperidine-4-carboxylic AcidC27H44N6O5532.69Truncated peptide sequence. pharmaffiliates.com
1-(D-Leucyl-D-lysyl)-4-aminopiperidine-4-carboxylic AcidC18H35N5O4385.51Truncated peptide sequence. pharmaffiliates.com
N-OxideNot AvailableNot AvailableDegradation impurity. msnlabs.com
PiperideineNot AvailableNot AvailablePotential genotoxic impurity. msnlabs.com
Fmoc-PiperidineNot AvailableNot AvailablePotential genotoxic impurity. msnlabs.com

Development of Analytical Methods for Impurity Quantification and Control

To ensure the purity of Difelikefalin and to quantify the related substances identified, robust analytical methods are essential. veeprho.com High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both qualitative and quantitative analysis of Difelikefalin and its impurities. veeprho.commsnlabs.com

Robust and precise analytical HPLC methods have been developed to separate and quantify a wide range of impurities, including process-related impurities, degradation products, and various isomers. msnlabs.com For the trifluoroacetate salt, purification and analysis often involve a mobile phase containing TFA. tdcommons.orgnewdrugapprovals.org For example, a preparative RP-HPLC method may use a gradient of acetonitrile in 0.1% TFA/water. newdrugapprovals.org An analytical HPLC method achieved a purity of 99.53% for the TFA salt using a C18 column. tdcommons.org

Beyond standard HPLC, a suite of orthogonal analytical techniques is employed for comprehensive characterization. msnlabs.com These methods provide a complete profile of the drug substance, confirming its identity, structure, and purity.

The following table summarizes the key analytical techniques used in the development and control of Difelikefalin.

Analytical TechniquePurposeReference
High-Performance Liquid Chromatography (HPLC)Separation and quantification of the active ingredient and impurities (process-related, degradation, isomers). Purity assessment. veeprho.commsnlabs.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Detection, identification, and quantification of impurities. Peptide sequencing (MS-MS) and intact mass analysis. veeprho.commsnlabs.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 2D)Structural elucidation and confirmation of the peptide structure. msnlabs.com
Gas Chromatography (GC)Quantification of residual solvents from the manufacturing process. msnlabs.com
Infrared (IR) SpectroscopyConfirmation of functional groups and overall molecular structure. msnlabs.com
UV SpectroscopyQuantification and characterization based on light absorption. msnlabs.com
Powder X-ray Diffraction (PXRD)Analysis of the solid-state properties (e.g., amorphous or crystalline nature). msnlabs.com
Differential Scanning Calorimetry (DSC)Thermal analysis to determine physical properties like melting point and glass transition temperature. msnlabs.com
Thermogravimetric Analysis (TGA)Assessment of thermal stability and solvent/water content. msnlabs.com

Stereochemical and Isomeric Purity Assessment

Difelikefalin is a stereochemically complex molecule, composed exclusively of D-isomers of its constituent amino acids: D-Phenylalanine, D-Leucine, and D-Lysine. newdrugapprovals.orgchemicalbook.com Maintaining the correct stereochemistry is paramount, as stereoisomers (diastereomers or enantiomers) can have significantly different biological activities and safety profiles.

The synthesis strategy is designed to control stereochemistry by using optically pure D-amino acid building blocks (e.g., Fmoc-D-Phe-OH, Fmoc-D-Leu-OH). tdcommons.orgnewdrugapprovals.org However, racemization can potentially occur during the coupling or deprotection steps of peptide synthesis.

Therefore, a critical aspect of quality control is the development of analytical methods capable of separating and quantifying potential stereoisomers. msnlabs.com High-resolution HPLC methods are specifically designed to resolve diastereomers, such as those that would result from the incorporation of an L-amino acid (e.g., Difelikefalin 2-L-Phe impurity). msnlabs.comsynzeal.com These precise and capable HPLC methods are essential for qualifying the final Active Pharmaceutical Ingredient (API) and ensuring that the isomeric purity meets stringent regulatory standards. msnlabs.com The goal is to control all known and unknown impurities, including isomers, to levels typically below 0.1%. msnlabs.com

Process Scale-Up and Manufacturing Considerations for Research Materials

Transitioning the synthesis of Difelikefalin from a laboratory scale to a larger, manufacturing scale for the production of research materials and eventually commercial API requires careful planning and process optimization. msnlabs.com The synthesis of Difelikefalin acetate (B1210297) has been successfully scaled to produce multi-kilogram quantities annually in state-of-the-art facilities designed for complex peptide synthesis. msnlabs.com

The manufacturing process for the drug substance is deemed adequate by regulatory bodies like the U.S. FDA, adhering to current Good Manufacturing Practices (cGMP). fda.gov The process begins with basic amino acids, with key intermediates like Fmoc-amino acids being prepared in-house to ensure quality and control over the supply chain. msnlabs.com

The primary manufacturing strategy involves solid-phase peptide synthesis (SPPS), which is well-suited for the production of peptides. msnlabs.comnewdrugapprovals.org The process involves:

Resin Loading: The first protected amino acid is attached to a solid support resin. newdrugapprovals.org

Sequential Coupling: The peptide chain is built step-by-step through repeated cycles of deprotection and coupling of subsequent amino acids. newdrugapprovals.org

Cleavage: The completed peptide is cleaved from the resin support using a strong acid cocktail, often containing TFA. newdrugapprovals.org

Purification: The crude peptide is purified using preparative RP-HPLC to isolate the desired compound from a complex mixture of byproducts. msnlabs.comnewdrugapprovals.org

Salt Formation/Exchange: The trifluoroacetate salt can be formed during cleavage or through a subsequent salt exchange step. tdcommons.orgnewdrugapprovals.org

Lyophilization: The purified peptide solution is freeze-dried to obtain the final product as a stable, amorphous solid powder. msnlabs.comnewdrugapprovals.org

Strict facility controls are implemented throughout the process to manage factors such as microbial load, ensuring the final product is sterile for its intended use. msnlabs.com The final drug substance is tested against a comprehensive specification to assure its identity, strength, purity, and quality. fda.gov

Advanced Mechanistic Studies of Difelikefalin Action

Elucidation of Specific Cellular and Molecular Targets Beyond Kappa Opioid Receptors

While Difelikefalin's primary target is the KOR, its therapeutic effects are mediated through interactions with specific cell types. medcentral.com Research indicates that Difelikefalin (B1670546) has no significant action at the mu-opioid receptor, which is responsible for the euphoric and addictive properties of many traditional opioids. nih.gov This selectivity is a key feature of its pharmacological profile.

The cellular targets of Difelikefalin are predominantly located in the periphery, as its hydrophilic peptide structure prevents it from crossing the blood-brain barrier. nih.gov This peripheral restriction is crucial in minimizing central nervous system (CNS) side effects. medcentral.comnih.gov The primary cellular targets include:

Peripheral Neurons: Activation of KORs on these neurons is a key mechanism for its analgesic and antipruritic effects. nih.govnih.gov By binding to these receptors, Difelikefalin modulates the transmission of sensory signals to the CNS. mdpi.com

Immune Cells: Difelikefalin also acts on KORs expressed on various immune cells, such as T-lymphocytes and monocytes. nih.govtandfonline.com This interaction leads to immunomodulatory effects.

Keratinocytes: These skin cells also express KORs, and their activation by Difelikefalin contributes to the reduction of itch signals. nih.gov

Notably, studies have shown that Difelikefalin has no known affinity for non-opioid receptors, further highlighting its specificity. medcentral.com

Investigation of Downstream Signaling Cascades in Peripheral Neurons

The binding of Difelikefalin to KORs on peripheral sensory neurons initiates a cascade of intracellular signaling events that ultimately dampen neuronal excitability and reduce the transmission of pain and itch signals. mdpi.comnih.gov Activation of KORs, which are G-protein-coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, influences the activity of various ion channels.

Key downstream effects in peripheral neurons include:

Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx, which is essential for the release of neurotransmitters such as glutamate (B1630785) and substance P from presynaptic terminals. nih.gov

Activation of inwardly rectifying potassium channels (IRKs): This leads to potassium efflux and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. nih.gov

Together, these actions decrease the afferent transmission of sensory signals from the periphery to the central nervous system. mdpi.com While the general principles of opioid receptor signaling are understood, specific research into the signaling cascades uniquely activated by Difelikefalin in peripheral neurons is ongoing to fully delineate its precise molecular footprint. Studies on other opioid receptors, such as the delta-opioid receptor (DOR), have highlighted the complexity of these pathways, involving components like G-protein-coupled receptor kinase 2 (GRK2) and A-kinase anchoring proteins (AKAPs) in regulating receptor sensitivity and signaling. nih.gov

Analysis of Immunomodulatory Effects on Specific Immune Cell Subpopulations (e.g., Cytokine Release)

Difelikefalin exerts significant immunomodulatory effects by targeting KORs on immune cells. nih.govtandfonline.com This action is believed to contribute to its therapeutic efficacy, particularly in conditions with an inflammatory component. The activation of KORs on immune cells, including monocytes and T lymphocytes, leads to a decrease in the release of pro-inflammatory mediators. nih.gov

Research suggests that Difelikefalin can inhibit the release of pro-inflammatory cytokines and prostaglandins. guidetopharmacology.org This modulation of the immune response may help to alleviate the neuroinflammation often associated with chronic pruritus. The systemic inflammation and dysregulation of the immune system are considered contributing factors to the development and severity of CKD-aP. mdpi.comyoutube.com By dampening the inflammatory response at the peripheral level, Difelikefalin may help to break the itch-scratch cycle that can be exacerbated by inflammation.

Immune Cell SubpopulationEffect of Difelikefalin (via KOR activation)Associated Mediators
MonocytesDecreased release of pro-inflammatory chemicalsProstaglandins
T lymphocytesDecreased release of pro-inflammatory chemicalsCytokines

Interactions with Endogenous Opioid Systems

The therapeutic action of Difelikefalin is intricately linked to the body's own opioid system. An imbalance in this system is hypothesized to be a key driver in the pathophysiology of conditions like CKD-aP. nih.govmedscape.com

Dynorphins are the endogenous ligands for the KOR. drugbank.com The dynorphin-kappa system is actively recruited under conditions of pain and stress to suppress nociceptive transmission. frontiersin.org Pain can lead to an increase in dynorphin (B1627789) expression and KOR activity in various parts of the nervous system. frontiersin.org Difelikefalin, as an exogenous KOR agonist, essentially mimics and enhances the natural activity of the dynorphin pathway in the periphery. By selectively activating these peripheral KORs, Difelikefalin helps to restore the inhibitory tone that may be lacking in pathological states. It is thought that in conditions like CKD-aP, there may be a downregulation of KOR activity, which Difelikefalin helps to overcome. mdpi.com

Analytical Research Methodologies for Difelikefalin Trifluoroacetate Salt

Bioanalytical Method Development for Quantitative Analysis in Biological Matrices

The development of a bioanalytical method is a critical process for the quantitative determination of a drug and its metabolites within biological samples such as plasma, serum, or urine. quotientsciences.comijcrt.org This process is fundamental for pharmacokinetic and toxicokinetic studies. The primary goal is to create a reliable and reproducible method that accurately measures the concentration of the analyte. quotientsciences.com For a peptide like Difelikefalin (B1670546), liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique due to its high sensitivity and selectivity. globalresearchonline.netonlinepharmacytech.info

The development process involves several key stages:

Sample Preparation: This is a crucial step to remove interfering components from the biological matrix. globalresearchonline.net Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of technique depends on the physicochemical properties of Difelikefalin and the required sensitivity. Due to the complexity of biological matrices, SPE is often favored for its ability to provide cleaner extracts and reduce matrix effects. ijcrt.org

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate Difelikefalin from endogenous components and potential metabolites. globalresearchonline.net A reversed-phase column (e.g., C18) is typically used for peptides. Method development involves optimizing the mobile phase composition (solvents, buffers, and pH), flow rate, and gradient to achieve a sharp peak shape and adequate retention time for the analyte. onlinepharmacytech.info

Detection: Tandem mass spectrometry (MS/MS) is the detection method of choice for its ability to provide high selectivity and sensitivity. onlinepharmacytech.info The instrument is typically operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for Difelikefalin and its internal standard are monitored. This ensures that the measurement is highly specific to the target analyte.

Method validation is performed according to regulatory guidelines to ensure the method is fit for its intended purpose. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix. ijcrt.orgglobalresearchonline.net

Table 1: Illustrative LC-MS/MS Parameters for Bioanalytical Method

Parameter Typical Condition Purpose
Chromatography UPLC/HPLC Separation of analyte from matrix components.
Column Reversed-Phase C18 Retention and separation of the peptide.
Mobile Phase Gradient of Acetonitrile (B52724) and Water with Formic Acid To elute the analyte from the column.
Flow Rate 0.4 - 0.8 mL/min To ensure optimal separation and peak shape.
Ionization Source Electrospray Ionization (ESI) To generate charged ions for mass analysis.

| Detection Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification. |

Stability Indicating Methods for Degradation Product Analysis

A stability-indicating method (SIM) is a validated analytical procedure designed to accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. youtube.comnih.gov The development of such methods is essential to determine the shelf-life and storage conditions for the drug substance and product. researchgate.net

For Difelikefalin, this involves subjecting the compound to forced degradation or stress testing under various conditions to generate potential degradation products. nih.gov These conditions typically exceed those used in accelerated stability testing and include: nih.govresearchgate.net

Acidic and Basic Hydrolysis: Exposure to strong acids (e.g., 1M HCl) and bases (e.g., 1M NaOH) at elevated temperatures. nih.gov

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂). jipbs.com

Thermal Degradation: Exposure to high temperatures (dry heat). nih.gov

Photodegradation: Exposure to light, typically using a photostability chamber. nih.gov

The stressed samples are then analyzed, usually by a chromatographic technique like HPLC with a photodiode array (PDA) or mass spectrometric (MS) detector. nih.govjipbs.com The primary objective is to develop a method that can separate the intact Difelikefalin peak from all the degradation product peaks, thus demonstrating specificity. nih.gov The method must be validated to prove it is linear, accurate, precise, and robust. youtube.com

Table 2: Typical Forced Degradation Conditions

Stress Condition Example Reagent/Condition Purpose
Acid Hydrolysis 1 M HCl at 80°C for 2 hours To induce acid-catalyzed degradation. nih.gov
Base Hydrolysis 1 M NaOH at 80°C for 2 hours To induce base-catalyzed degradation. nih.gov
Oxidation 3% H₂O₂ at 80°C for 2 hours To simulate oxidative degradation pathways. nih.gov
Thermal 105°C for 24 hours To assess stability at high temperatures. researchgate.net

| Photolytic | ICH-specified light exposure | To evaluate sensitivity to light. researchgate.net |

Application of Orthogonal Analytical Techniques for Comprehensive Characterization

Orthogonal analytical techniques are methods that measure the same analyte property using different underlying principles or separation mechanisms. Their application is crucial for the comprehensive characterization of a complex molecule like the peptide Difelikefalin, as a single method may not be able to detect all possible variants and impurities.

A combination of orthogonal methods provides a more complete profile of the drug substance, ensuring its identity, purity, and quality. For a peptide therapeutic, a typical set of orthogonal techniques would include:

Reversed-Phase HPLC (RP-HPLC): This is a primary method for assessing purity and quantifying related impurities. Separation is based on the hydrophobicity of the peptide and its variants.

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size in solution. It is used to detect and quantify aggregates (dimers, trimers, etc.) and fragments of Difelikefalin.

Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. It is effective for identifying and quantifying charge variants, such as those arising from deamidation.

High-Resolution Mass Spectrometry (HRMS): Techniques like electrospray ionization-quadrupole time-of-flight (ESI-Q-TOF) mass spectrometry can confirm the molecular weight and amino acid sequence of Difelikefalin, providing unambiguous identification.

Peptide Mapping: This involves enzymatically digesting the peptide into smaller fragments, which are then separated by RP-HPLC and analyzed by MS. This powerful technique can confirm the primary structure and locate specific modifications.

Table 3: Orthogonal Techniques for Peptide Characterization

Analytical Technique Principle of Separation Key Attribute Measured
RP-HPLC Hydrophobicity Purity, related substances/impurities
SEC-HPLC Molecular Size Aggregates, fragments
IEX-HPLC Net Charge Charge variants (e.g., deamidation)
HRMS Mass-to-Charge Ratio Identity, molecular weight, sequence

| Peptide Mapping | Hydrophobicity of fragments | Primary structure confirmation, post-translational modifications |

Immunogenicity Assessment Methodologies in Peptide Research

The assessment of immunogenicity, the potential for a therapeutic peptide like Difelikefalin to induce an immune response, is a critical component of its development. frontiersin.orgnih.gov Regulatory agencies recommend a multi-tiered approach to detect and characterize anti-drug antibodies (ADAs). youtube.com

The testing strategy typically involves the following steps:

Screening Assay: A highly sensitive assay, often an enzyme-linked immunosorbent assay (ELISA) or an electrochemiluminescence (ECL) assay, is used to screen all study samples for the presence of ADAs. The goal is to minimize false-negative results. youtube.com

Confirmatory Assay: Samples that test positive in the screening assay are then analyzed in a confirmatory assay. This step aims to confirm that the reactivity observed is specific to the drug by demonstrating that the signal can be inhibited by the addition of excess Difelikefalin. youtube.com

Characterization Assays: Confirmed positive samples may undergo further characterization. This can include:

Titration: Determining the relative amount of ADAs in a sample. nih.gov

Isotyping: Identifying the class of the antibody (e.g., IgG, IgM). youtube.com

Neutralizing Antibody (NAb) Assay: This is a critical step to determine if the ADAs have the potential to neutralize the biological activity of Difelikefalin. Cell-based bioassays or competitive ligand-binding assays are commonly used for this purpose. nih.govyoutube.com

The development and validation of these assays must account for potential interference from the drug and matrix components. youtube.com Pre-clinical in silico and in vitro tools may also be used to predict the immunogenic potential of the peptide sequence early in development. youtube.com

Table 4: Tiered Approach for Immunogenicity Assessment

Tier Assay Type Purpose
1. Screening ELISA, ECL To detect all potential positive ADA samples with high sensitivity. youtube.com
2. Confirmation Specificity/Competitive Inhibition Assay To confirm that detected antibodies are specific to the drug. youtube.com
3. Characterization Titration Assay To quantify the relative concentration of ADAs. nih.gov

| 4. Neutralization | Cell-Based Assay or Ligand-Binding Assay | To determine if ADAs inhibit the drug's biological function. nih.govyoutube.com |

Future Directions in Difelikefalin Academic Research

Exploration of Novel Preclinical Therapeutic Applications Beyond Pruritus

While difelikefalin (B1670546) is established for its role in managing chronic kidney disease-associated pruritus (CKD-aP), its mechanism of action as a selective kappa-opioid receptor (KOR) agonist suggests a broader therapeutic potential that is a subject of ongoing preclinical research. nih.govmdpi.com KORs are implicated in various physiological processes, opening avenues for investigating difelikefalin in other conditions.

One significant area of exploration is its potential as a non-addictive analgesic. researchgate.net Given the current opioid crisis, there is a substantial unmet need for effective pain management without the abuse potential associated with mu-opioid receptor agonists. nih.gov Difelikefalin's peripheral selectivity is a key feature, as it is designed to limit central nervous system (CNS) penetration, thereby potentially avoiding centrally-mediated side effects like respiratory depression and euphoria. nih.govnih.gov Preclinical studies could further elucidate its efficacy in various pain models, such as neuropathic pain and inflammatory pain.

Additionally, the immunomodulatory effects of KOR agonists present another promising research direction. mdpi.comresearcher.life Difelikefalin has been shown to suppress cytokine release in nonclinical studies, suggesting a potential role in inflammatory conditions. researcher.life Future preclinical research could investigate its efficacy in models of inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease. The role of KORs in mood disorders and substance abuse also suggests that peripherally restricted KOR agonists like difelikefalin could be investigated for these indications, although this would require careful study of its CNS penetration and effects. researchgate.netfrontiersin.org

Development of Advanced Delivery Systems and Alternative Formulations for Research Applications

The current intravenous administration of difelikefalin, while effective for hemodialysis patients, may not be optimal for other potential indications or for broader research applications. nih.gov Consequently, the development of advanced delivery systems and alternative formulations is a key area for future academic investigation.

An oral formulation of difelikefalin has been explored in clinical trials for patients with advanced chronic kidney disease who are not on hemodialysis. clinicaltrials.gov Further research into optimizing oral bioavailability and developing enteric-coated tablets could expand its use to a wider patient population. clinicaltrials.gov This would involve detailed pharmacokinetic and pharmacodynamic studies to ensure consistent drug exposure and efficacy.

Beyond oral formulations, other delivery systems could be explored for specific research applications. For instance, topical formulations could be investigated for localized pruritic conditions or inflammatory skin disorders. This would allow for targeted drug delivery, potentially minimizing systemic exposure and associated side effects. The development of long-acting injectable formulations could also be beneficial, reducing the frequency of administration and improving patient compliance in chronic conditions. These advanced delivery systems would require extensive preclinical testing to evaluate their safety, efficacy, and pharmacokinetic profiles.

Advanced Structure-Activity Relationship (SAR) Studies for Next-Generation Analogues

The unique peptidic structure of difelikefalin, composed of D-amino acids, contributes to its high selectivity for the KOR and its limited ability to cross the blood-brain barrier. frontiersin.orgtandfonline.com Advanced structure-activity relationship (SAR) studies are crucial for designing next-generation analogues with potentially improved properties.

The goal of these SAR studies would be to identify modifications to the difelikefalin scaffold that could enhance its therapeutic index. This could involve synthesizing and screening a library of new compounds to identify analogues with:

Increased potency: Analogues with higher affinity for the KOR could potentially be effective at lower doses, reducing the risk of off-target effects.

Improved pharmacokinetic properties: Modifications could be made to enhance oral bioavailability, extend the half-life, or alter the metabolic profile of the compound.

Enhanced peripheral restriction: Further modifications could be explored to further limit CNS penetration, which would be particularly important for developing analogues for indications where central effects are undesirable.

These studies would involve a combination of computational modeling, chemical synthesis, and in vitro and in vivo pharmacological testing. The insights gained from these SAR studies could lead to the development of novel KOR agonists with superior efficacy and safety profiles for a range of therapeutic applications.

Integration of Omics Technologies in Mechanistic and Pharmacological Research

To gain a deeper understanding of the molecular mechanisms underlying difelikefalin's effects, future research will increasingly rely on the integration of various "omics" technologies. nih.govembopress.org These high-throughput approaches can provide a comprehensive view of the biological changes induced by the drug at the genomic, transcriptomic, proteomic, and metabolomic levels. embopress.orgmdpi.comfrontiersin.org

Potential Applications of Omics in Difelikefalin Research:

Omics TechnologyPotential Application in Difelikefalin Research
Genomics Identify genetic variants that may influence a patient's response to difelikefalin, paving the way for personalized medicine approaches. mdpi.com
Transcriptomics Analyze changes in gene expression in response to difelikefalin treatment to better understand the downstream signaling pathways and cellular processes it modulates. embopress.org
Proteomics Identify changes in protein expression and post-translational modifications to elucidate the specific proteins and signaling networks involved in difelikefalin's mechanism of action. embopress.org
Metabolomics Analyze changes in the levels of small molecule metabolites to understand the metabolic pathways affected by difelikefalin and to identify potential biomarkers of drug response. nih.gov

By integrating data from these different omics platforms, researchers can construct detailed molecular maps of difelikefalin's effects. mdpi.com This multi-omics approach will be invaluable for:

Identifying novel therapeutic targets: Uncovering previously unknown molecular players in the pathways modulated by difelikefalin could reveal new targets for drug development. nih.gov

Discovering biomarkers of efficacy and safety: Identifying molecular signatures that correlate with treatment response or adverse events could help to predict which patients are most likely to benefit from difelikefalin and to monitor for potential side effects.

Elucidating mechanisms of action: A comprehensive understanding of the molecular changes induced by difelikefalin will provide a more complete picture of how it exerts its therapeutic effects. embopress.org

Long-Term Preclinical Pharmacological Impact Investigations

While clinical trials have provided valuable data on the short- and medium-term safety and efficacy of difelikefalin, long-term preclinical studies are essential to fully understand its pharmacological impact over extended periods of use. nih.govnih.gov The potential long-term effects of difelikefalin remain an area for further investigation. nih.gov

These long-term preclinical studies should be designed to assess a range of potential outcomes, including:

Receptor desensitization and tolerance: Chronic administration of any receptor agonist carries the risk of receptor desensitization or the development of tolerance, where higher doses are needed to achieve the same effect. Long-term studies in animal models can help to determine if this occurs with difelikefalin and to what extent.

Off-target effects: While difelikefalin is highly selective for the KOR, long-term exposure could potentially lead to unforeseen off-target effects. Comprehensive toxicological studies in animals are needed to evaluate the potential for long-term organ toxicity or other adverse effects.

Impact on endogenous opioid systems: Chronic activation of peripheral KORs could potentially lead to adaptive changes in the endogenous opioid system. Long-term studies are needed to investigate these potential changes and their physiological consequences.

The findings from these long-term preclinical investigations will be crucial for informing the long-term clinical use of difelikefalin and for ensuring its continued safety and efficacy in patients with chronic conditions.

Q & A

Q. What is the mechanism of action of difelikefalin (trifluoroacetate salt), and how does its peripheral restriction influence experimental design in preclinical studies?

Answer: Difelikefalin is a synthetic peptide and selective agonist of kappa opioid receptors (KORs) with peripheral restriction, minimizing central nervous system (CNS) penetration. This property is critical for reducing opioid-related CNS side effects. Preclinical studies often employ tissue distribution assays (e.g., LC-MS/MS quantification in plasma, cerebrospinal fluid, and brain tissue) to confirm peripheral restriction . Experimental designs may include:

  • Blood-brain barrier (BBB) permeability assays using in vitro models (e.g., PAMPA-BBB) or in vivo brain-to-plasma ratios.
  • Functional KOR activation assays in peripheral neurons or immune cells to validate target engagement.

Q. How are the pharmacokinetic (PK) properties of difelikefalin characterized in animal models, and what methodologies are used to assess bioavailability and tissue distribution?

Answer: PK studies typically involve:

  • Serial blood sampling after intravenous (IV) or subcutaneous administration to calculate AUC, half-life (t1/2t_{1/2}), and clearance.
  • Tissue homogenization followed by LC-MS/MS to quantify drug levels in target organs (e.g., skin, liver) and assess tissue-to-plasma ratios.
  • Bioavailability studies comparing IV and non-IV routes using crossover designs in rodents or non-human primates .

Q. Table 1: Key Physicochemical Properties of Difelikefalin (Trifluoroacetate Salt)

PropertyValue/DescriptionSource
Molecular FormulaC38H57N7O8xCF3COOH\text{C}_{38}\text{H}_{57}\text{N}_{7}\text{O}_{8} \cdot x\text{CF}_3\text{COOH}
SolubilityWater-soluble
Storage Conditions-20°C (powder), -80°C (solution)
Purity≥95% (HPLC)

Advanced Research Questions

Q. In the KALM-1 and KALM-2 trials, significant placebo effects were observed. How can researchers adjust statistical models to account for such effects when analyzing efficacy endpoints?

Answer:

  • Scenario Analysis : Restrict data to trials with lower placebo effects (e.g., KALM-1 alone), as done in cost-effectiveness models where ICER improved to £13,539/QALY .
  • Mixed-Effects Models : Incorporate random effects for trial site and baseline severity to adjust for heterogeneity.
  • Sensitivity Analyses : Test assumptions about placebo response trajectories (e.g., "pessimistic" vs. "base-case" scenarios) .

Q. What methodological considerations are critical when designing cost-effectiveness models for difelikefalin in chronic kidney disease-associated pruritus (CKD-aP)?

Answer:

  • Time Horizon : Extending from 64 weeks to 5 years reduces ICER from £19,558/QALY to £16,957/QALY due to prolonged QALY gains .
  • Subgroup Stratification : Severe-only populations show lower ICERs (£10,154/QALY) due to higher baseline disease burden .
  • Probabilistic Sensitivity Analysis (PSA) : Evaluates parameter uncertainty (e.g., 48.6% probability of cost-effectiveness at £20,000/QALY) .

Q. Table 2: Incremental Cost-Effectiveness Ratios (ICERs) Under Different Scenarios

ScenarioICER (£/QALY)Key DriversSource
Base-case (64 weeks)19,558Drug cost, health state costs
KALM-1 Trial Data Only13,539Placebo effect reduction
Severe Patients Only10,154Higher baseline severity
5-Year Time Horizon16,957Extended QALY accumulation

Q. How does the trifluoroacetate counterion impact the stability and bioactivity of difelikefalin during synthesis and storage?

Answer:

  • Purification : Trifluoroacetic acid (TFA) is used in reverse-phase HPLC to improve peptide solubility and separation. Residual TFA (<0.1%) must be quantified via NMR or ion chromatography to avoid cytotoxicity .
  • Stability : Lyophilized trifluoroacetate salts are hygroscopic; storage at -20°C in moisture-free environments prevents degradation .

Q. What analytical techniques are recommended for characterizing trifluoroacetate residues in difelikefalin formulations?

Answer:

  • 19F^{19}\text{F} NMR : Detects TFA residues at ppm-level sensitivity .
  • Ion Chromatography : Quantifies free TFA anions in solution.
  • LC-MS/MS : Confirms peptide integrity and salt dissociation in biological matrices .

Methodological Guidelines

  • Data Contradiction Analysis : When trial outcomes conflict (e.g., KALM-1 vs. KALM-2), use meta-regression to identify moderators (e.g., baseline itch severity, regional differences) .
  • Model Validation : Follow the AdViSHE framework to validate conceptual models, inputs, and programming in health economic analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.